sodium;oxido(oxo)borane;tetrahydrate

Description

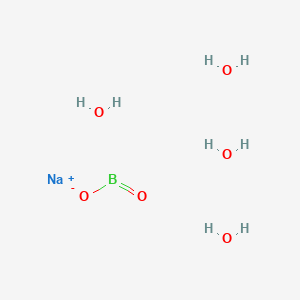

Sodium oxido(oxo)borane tetrahydrate, chemically designated as NaBO₃·4H₂O (IUPAC name: sodium; 3-oxido dioxaborirane; tetrahydrate), is a crystalline boron-containing compound widely known as sodium perborate tetrahydrate . It is synthesized by reacting sodium borate (borax) with hydrogen peroxide and sodium hydroxide, yielding a stable solid with a molecular weight of 153.86 g/mol . The compound is characterized by its peroxo (O–O) group, which enables it to release hydrogen peroxide upon dissolution in water, making it a key ingredient in detergents, bleaches, and antiseptics . Its stability and safety profile surpass alternatives like sodium percarbonate and sodium perphosphate, which decompose more readily under moisture .

Properties

IUPAC Name |

sodium;oxido(oxo)borane;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Na.4H2O/c2-1-3;;;;;/h;;4*1H2/q-1;+1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKYJVJWXKRTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(=O)[O-].O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH8NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fusion of Borax and Sodium Hydroxide

The classical method for synthesizing sodium metaborate involves the high-temperature fusion of borax (Na₂B₄O₇) with sodium hydroxide (NaOH). The reaction proceeds as follows:

This exothermic reaction occurs at 700°C and yields anhydrous sodium metaborate (NaBO₂), which is subsequently dissolved in water and recrystallized to form the tetrahydrate.

Key Parameters:

Limitations:

-

High energy consumption due to elevated temperatures.

-

Requires post-synthesis hydration steps to obtain the tetrahydrate form.

Ultrasonic Irradiation-Assisted Synthesis

Mechanistic Overview

Recent advancements have introduced ultrasonic irradiation as a green chemistry approach to synthesize sodium metaborate tetrahydrate. This method utilizes borax and sodium hydroxide in an aqueous medium, with ultrasound enhancing reaction kinetics through cavitation effects.

Reaction Pathway:

Ultrasonic waves (20–40 kHz) disrupt borax particles, increasing surface area and accelerating dissolution.

Optimization of Reaction Parameters

A systematic study identified critical factors influencing yield and purity:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Water Content | 26 wt.% | Maximizes borax solubility |

| Temperature | 80°C | Enhances reaction rate |

| Borax Particle Size | −250 + 150 μm | Improves dissolution kinetics |

| Irradiation Time | 60 minutes | Ensures complete conversion |

Analytical Validation:

-

FTIR Spectroscopy : Quantified the B–O stretching vibration at 1,380 cm⁻¹ , confirming tetrahydrate formation.

-

XRD Analysis : Verified the crystalline structure matched reference patterns (JCPDS 01-072-0312).

Crystallization and Hydration Dynamics

Hydrate Stability Ranges

Sodium metaborate exhibits multiple hydrate forms depending on temperature and humidity:

| Hydrate | Stability Range | Crystal Structure |

|---|---|---|

| Tetrahydrate | −6°C to 53.6°C | Monoclinic |

| Dihydrate | 53.6°C to 105°C | Orthorhombic |

| Hemihydrate | 105°C to 1434°C | Amorphous |

To isolate the tetrahydrate, solutions must be cooled below 53.6°C and maintained at 60–70% relative humidity .

Recrystallization Techniques

-

Seeding : Introduction of tetrahydrate seed crystals prevents spontaneous nucleation of undesired phases.

-

Slow Evaporation : Controlled water removal ensures large, high-purity crystals.

Comparative Analysis of Synthesis Methods

| Method | Energy Input | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Fusion | High | 85–90 | 95 | Industrial |

| Ultrasonic Irradiation | Moderate | 92–95 | 98 | Lab/Pilot |

Advantages of Ultrasonic Method:

-

Reduced Reaction Time : 60 minutes vs. 2–3 hours for fusion.

-

Lower Temperature : 80°C vs. 700°C.

-

Higher Purity : Minimal byproducts due to controlled cavitation.

Industrial and Environmental Considerations

Byproduct Management

-

Anhydrous NaBO₂ : Generated during fusion must be hydrated responsibly to avoid dust hazards.

-

Wastewater : Alkaline effluent (pH > 12) requires neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions: Sodium;oxido(oxo)borane;tetrahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sodium perborate.

Reduction: It can be reduced to form boron compounds.

Substitution: It can participate in substitution reactions with other chemical species.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reactions often occur in aqueous or organic solvents under controlled temperature and pH conditions.

Major Products Formed:

Oxidation: Sodium perborate.

Reduction: Various boron compounds.

Substitution: A range of boron-containing compounds depending on the substituents involved.

Scientific Research Applications

1. Biochemical Assays

Sodium metaborate tetrahydrate is employed in various biochemical assays, particularly those involving enzyme kinetics. Its role as a buffer helps stabilize the reaction environment, leading to more reliable results.

2. Drug Formulations

Research has indicated potential uses of sodium metaborate in drug formulations, particularly as a preservative due to its antimicrobial properties. Its ability to inhibit microbial growth can enhance the shelf life of pharmaceutical products.

Medical Applications

1. Antimicrobial Properties

Sodium metaborate exhibits antimicrobial activity, making it a candidate for use in topical antiseptics and disinfectants. Its effectiveness against bacteria and fungi suggests potential applications in wound care products.

2. Research on Drug Delivery Systems

Studies are investigating the incorporation of sodium metaborate into drug delivery systems to improve the bioavailability of certain medications. Its properties may enhance the solubility and stability of active pharmaceutical ingredients.

Industrial Applications

1. Textile Industry

In textiles, sodium metaborate is used as an additive and flame retardant. It stabilizes hydrogen peroxide solutions used in bleaching processes and enhances the durability of fabrics.

2. Agriculture

Sodium metaborate serves as an insecticide and fungicide, effectively controlling pests while being less toxic to humans and pets compared to conventional pesticides. It is utilized in agricultural settings to protect crops from damage.

| Industrial Use | Application |

|---|---|

| Textile Processing | Flame retardant, bleaching agent |

| Agriculture | Insecticide, fungicide |

| Adhesives | Component in starch-based adhesives |

Case Studies

Case Study 1: Use in Hydrogen Storage

A study demonstrated the efficacy of sodium metaborate as a precursor for sodium borohydride production through hydrolysis reactions. The optimal conditions were found to significantly enhance hydrogen yield, showcasing its potential for sustainable energy solutions.

Case Study 2: Biochemical Stability

Research on enzyme assays highlighted that buffers containing sodium metaborate maintained enzyme activity over extended periods compared to traditional buffers. This finding underscores its importance in biochemical research settings.

Mechanism of Action

The mechanism of action of sodium;oxido(oxo)borane;tetrahydrate involves its ability to interact with various molecular targets and pathways. It can act as a source of boron, which is essential for certain biochemical processes. The compound can also influence the pH and ionic strength of solutions, affecting the activity of enzymes and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Boron-Based Compounds

Structural and Functional Comparisons

Sodium Perborate Monohydrate (NaBO₃·H₂O)

- Molecular Formula : NaBO₃·H₂O

- Applications : Used in detergents and oxygen-based bleaching agents.

- Key Differences: The monohydrate form has lower thermal stability compared to the tetrahydrate, decomposing at lower temperatures. It also releases hydrogen peroxide faster, making it less suitable for long-term storage .

Sodium Metaborate (NaBO₂)

- Molecular Formula : NaBO₂

- Applications : Industrial glass production and corrosion inhibition.

- Key Differences: Sodium metaborate lacks the peroxo group and is a decomposition product of sodium perborate tetrahydrate.

Zinc Metaborate (Zn(BO₂)₂)

- Molecular Formula : Zn(BO₂)₂

- Applications : Flame retardant in polymers and ceramics.

- Key Differences : Contains metaborate (BO₂⁻) anions instead of peroxoborate. Its structure enables thermal stability up to 980°C, but it lacks oxidative functionality .

Barium Metaborate Monohydrate (BaB₂O₄·H₂O)

- Molecular Formula : BaB₂O₄·H₂O

- Applications : Optical materials and antifungal coatings.

Comparative Data Table

Research Findings and Challenges

- Decomposition Kinetics: Nonisothermal studies reveal complex decomposition pathways for sodium perborate tetrahydrate, involving intermediate monohydrate formation before final conversion to sodium metaborate .

- Environmental Impact : Sodium perborate tetrahydrate’s hydrolysis products (e.g., borate ions) require careful management to prevent ecological toxicity .

Q & A

Q. Methodology :

Dehydration of Borax Decahydrate : Heat Na₂B₄O₇·10H₂O at 120–150°C under reduced pressure to remove 6 water molecules, yielding the tetrahydrate .

Recrystallization : Dissolve the intermediate product in a saturated boric acid (H₃BO₃) solution at 40°C, then cool to 10°C to precipitate phase-pure tetrahydrate crystals .

Validation : Use thermogravimetric analysis (TGA) to confirm a 4 H₂O stoichiometry (theoretical mass loss: 21.3%) and X-ray diffraction (XRD) to match kernite reference patterns .

Which analytical techniques are most reliable for quantifying hydration states and trace impurities in sodium tetraborate hydrates?

Q. Key Methods :

How do conflicting reports on the thermal stability of sodium tetraborate hydrates arise, and what experimental designs address these discrepancies?

Q. Root Causes :

Q. Resolution Strategies :

Controlled Atmosphere TGA-DSC : Perform simultaneous thermal analysis under 10% relative humidity (RH) to isolate intrinsic decomposition behavior .

In-Situ XRD : Track phase transitions during heating (e.g., kernite’s endotherm at 180°C vs. borax’s 75°C dehydration) .

What strategies minimize spectral interference in boron K-edge XANES analysis of sodium tetraborate solutions contaminated with transition metals?

Q. Methodology :

Cation Exchange : Pass solutions through Dowex 50WX8 resin to remove interfering ions (e.g., Fe³⁺, Cu²⁺) .

Standardization : Use Na₂B₄O₇·10H₂O as a reference material to assign edge energies (B K-edge ~194 eV) .

Avoid : Chelating agents (e.g., EDTA), which may complex boron and shift spectral features.

Why does sodium tetraborate tetrahydrate exhibit superior fluxing efficiency compared to lithium tetraborate in ceramic glazes, and how is this quantified experimentally?

Mechanistic Insight :

The tetrahydrate’s lower melting point (741°C vs. lithium tetraborate’s 930°C) enhances oxide dissolution kinetics, reducing glaze viscosity.

Q. Quantification :

- Rotational Viscometry : Measure melt viscosity at 800°C; Na₂B₄O₇·4H₂O shows ~40% lower viscosity than Li₂B₄O₇ .

- Microstructural Analysis : SEM-EDS confirms uniform silicate distribution in tetrahydrate-fluxed glazes .

| Flux | Melting Point (°C) | Viscosity at 800°C (Pa·s) |

|---|---|---|

| Na₂B₄O₇·4H₂O | 741 | 12.3 ± 0.5 |

| Li₂B₄O₇ | 930 | 20.7 ± 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.